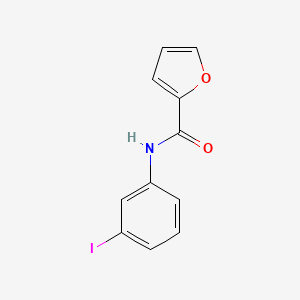
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidinyl ring, which is further connected to a trans-4-pentylcyclohexyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-pentylcyclohexyl bromide with a suitable pyrimidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the benzonitrile group, often using a cyanation reagent like copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
作用机制
The mechanism of action of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)benzonitrile
- 4-(trans-4-Ethylcyclohexyl)benzonitrile
- 4-(trans-4-Hexylcyclohexyl)benzonitrile
Uniqueness
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile stands out due to its unique combination of structural features, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
72785-09-2 |
|---|---|
分子式 |
C22H27N3 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
4-[5-(4-pentylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C22H27N3/c1-2-3-4-5-17-6-10-19(11-7-17)21-15-24-22(25-16-21)20-12-8-18(14-23)9-13-20/h8-9,12-13,15-17,19H,2-7,10-11H2,1H3 |
InChI 键 |
XIXOFKHADLKBQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)
![6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine](/img/structure/B8766336.png)


![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)
![2-Chloro-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B8766369.png)




